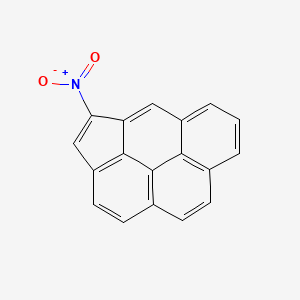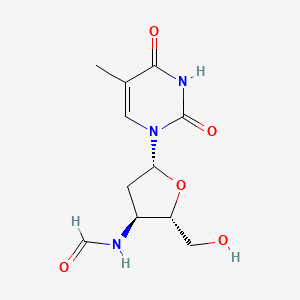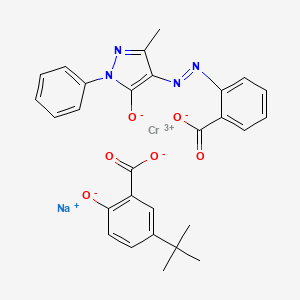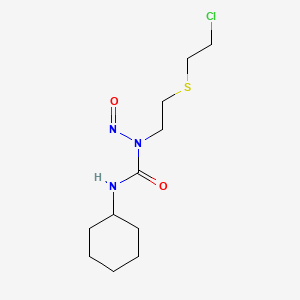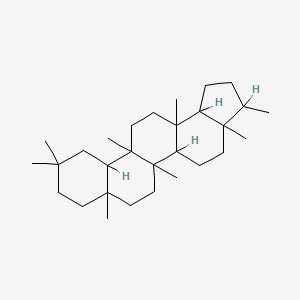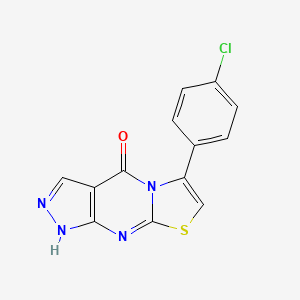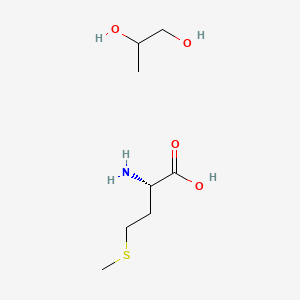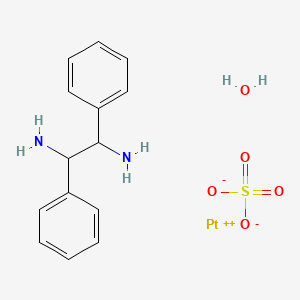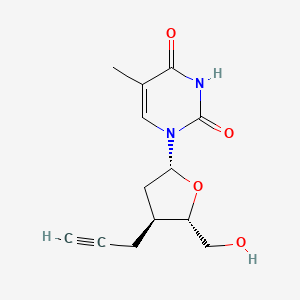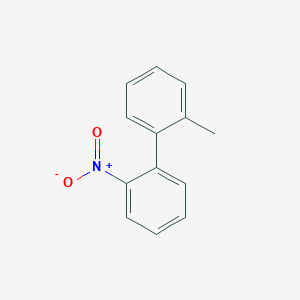
2-Methyl-2'-nitrobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2’-nitrobiphenyl is an organic compound belonging to the biphenyl family, characterized by the presence of a methyl group and a nitro group on the biphenyl structure. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2’-nitrobiphenyl typically involves a palladium-catalyzed cross-coupling reaction. One common method is the Negishi coupling, which involves the reaction of o-tolylzinc chloride with 1-bromo-4-nitrobenzene in the presence of tetrakis(triphenylphosphine)palladium as a catalyst . The reaction is carried out in tetrahydrofuran at room temperature, yielding the desired product after purification.
Industrial Production Methods: While specific industrial production methods for 2-Methyl-2’-nitrobiphenyl are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2’-nitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Reduction: 2-Methyl-2’-aminobiphenyl.
Substitution: 2-Methyl-4’-nitrobiphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-2’-nitrobiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2’-nitrobiphenyl depends on the specific context of its use. In chemical reactions, its reactivity is influenced by the electron-withdrawing nitro group and the electron-donating methyl group, which affect the electron density on the biphenyl ring. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
2-Methyl-4’-nitrobiphenyl: Similar structure but with the nitro group in a different position.
2-Methylbiphenyl: Lacks the nitro group, affecting its reactivity and applications.
4-Nitrobiphenyl: Lacks the methyl group, influencing its chemical behavior.
Uniqueness: 2-Methyl-2’-nitrobiphenyl is unique due to the specific positioning of the methyl and nitro groups, which confer distinct electronic properties and reactivity patterns compared to its analogs. This makes it valuable for targeted synthetic applications and research studies.
Properties
CAS No. |
67992-12-5 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-methyl-2-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C13H11NO2/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14(15)16/h2-9H,1H3 |
InChI Key |
FGGDAVBUYATPRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



